3-Azido-6,6-dimethylazepan-2-one

Description

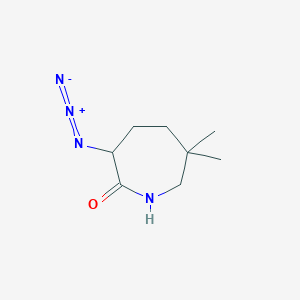

3-Azido-6,6-dimethylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring an azide (-N₃) group at position 3 and two methyl (-CH₃) substituents at position 5. This compound’s structure combines a rigid azepanone ring with reactive and steric modifications, making it a candidate for applications in organic synthesis, pharmaceutical intermediates, or click chemistry.

Properties

CAS No. |

64442-18-8 |

|---|---|

Molecular Formula |

C8H14N4O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-azido-6,6-dimethylazepan-2-one |

InChI |

InChI=1S/C8H14N4O/c1-8(2)4-3-6(11-12-9)7(13)10-5-8/h6H,3-5H2,1-2H3,(H,10,13) |

InChI Key |

AURDJMSWHWDRMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C(=O)NC1)N=[N+]=[N-])C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Azido-6,6-dimethylazepan-2-one can be achieved through several methods. One common approach involves the azidation of a precursor compound using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically requires mild conditions and can be completed at room temperature .

Industrial production methods may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize recyclable catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

3-Azido-6,6-dimethylazepan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).

The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles.

Scientific Research Applications

3-Azido-6,6-dimethylazepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-6,6-dimethylazepan-2-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

(a) 11-Azido-3,6,9-trioxaundecan-1-amine

- Structure: A linear polyether chain with a terminal azide, contrasting with the cyclic azepanone backbone of the target compound.

- Reactivity: The ether backbone enhances solubility in polar solvents, whereas the azepanone’s lactam ring may confer rigidity and lipophilicity.

- Applications : Used in bioconjugation due to its terminal azide . The target compound’s cyclic structure might offer superior stability in hydrophobic environments.

(b) Azidothymidine (AZT)

- Structure : A thymidine analog with an azide at the 3'-sugar position. Unlike the target compound, AZT integrates into DNA chains, terminating viral replication .

- Reactivity : AZT’s azide is critical for its antiretroviral activity, whereas the azide in this compound is likely more suited for synthetic modifications (e.g., Huisgen cycloaddition).

(c) Diazido Polyethers (e.g., 1-Azido-2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane)

- Structure : Flexible ether chains with multiple azides, enabling crosslinking in polymer networks.

- Comparison : The target compound’s azide is positioned on a rigid ring, which may limit conformational flexibility but enhance regioselectivity in reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.